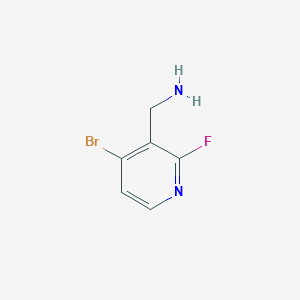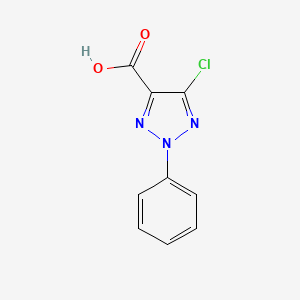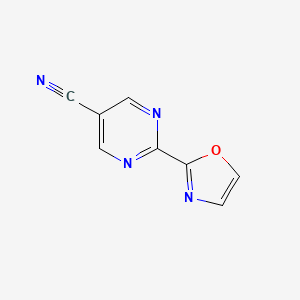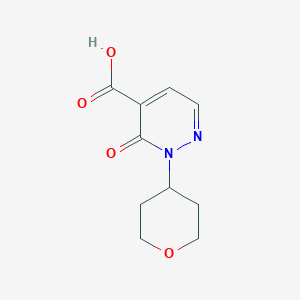![molecular formula C13H10N2O3 B11786253 Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate is a chemical compound with the molecular formula C12H9NO3 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3’-bipyridine.
Formylation: The 2,3’-bipyridine undergoes formylation to introduce the formyl group at the 6-position.
Esterification: The formylated bipyridine is then esterified to introduce the methyl ester group at the 5-position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, formylation can be achieved using Vilsmeier-Haack reagent, while esterification may require the use of methanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
化学反应分析
Types of Reactions
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction results in an alcohol derivative.
科学研究应用
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism by which Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.
Electron Transfer: The bipyridine moiety can participate in electron transfer processes, making it useful in redox reactions and catalysis.
相似化合物的比较
Methyl6-formyl-[2,3’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.
6,6’-Dimethyl-2,2’-bipyridine: A derivative with additional methyl groups, which can influence the steric and electronic properties of the compound.
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
methyl 2-formyl-6-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-18-13(17)10-4-5-11(15-12(10)8-16)9-3-2-6-14-7-9/h2-8H,1H3 |
InChI 键 |
BKWUXVHZWSMDEF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CN=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
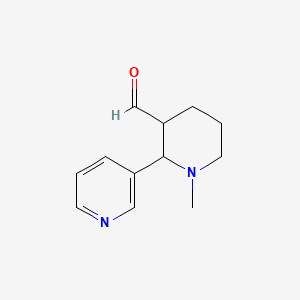
![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)


